3-(1H-imidazole-2-carbonyl)pyridine
Overview
Description
3-(1H-imidazole-2-carbonyl)pyridine is an analgesic that belongs to the class of ligands . It has a covalent bond with alkylene, which is a chemical biology molecule . This compound is a formamide derivative .
Molecular Structure Analysis
The molecular formula of 3-(1H-imidazole-2-carbonyl)pyridine is C9H7N3O . Its InChI Code is 1S/C9H7N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6H,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 3-(1H-imidazole-2-carbonyl)pyridine are not detailed in the literature, imidazoles are key components to functional molecules used in a variety of applications .Physical And Chemical Properties Analysis
3-(1H-imidazole-2-carbonyl)pyridine has a molecular weight of 173.17 g/mol . It is a powder at room temperature .Scientific Research Applications
Medicine
Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the production of various drugs with anticancer , anti-aging , anticoagulant , anti-inflammatory , antimicrobial , anti-tubercular , antidiabetic , antimalarial , and antiviral properties . They also function as enzyme inhibitors .
Synthetic Chemistry
Imidazole and its derivatives find significant applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . They are key components to functional molecules that are used in a variety of everyday applications .
Industrial Applications
In the industry, imidazole derivatives are used as corrosion inhibitors , sanitizers , and developers . They are also used in the production of copolymers and antioxidants .
Dye Production
Imidazole derivatives are used in the production of dyes for solar cells and other optical applications . They are key components in the synthesis of functional molecules used in these applications .
Agrochemicals
Imidazole derivatives are used in the production of agrochemical products . They act as selective plant growth regulators , fungicides , and herbicides .
Catalysis
Imidazole derivatives are used in catalysis . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
Safety and Hazards
The safety information for 3-(1H-imidazole-2-carbonyl)pyridine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazole-containing compounds have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on 3-(1H-imidazole-2-carbonyl)pyridine could involve exploring its potential in various therapeutic applications.
Mechanism of Action
Target of Action
3-(1H-imidazole-2-carbonyl)pyridine is an analgesic that belongs to the class of ligands . It has a covalent bond with alkylene, which is a chemical biology molecule
Mode of Action
It is known that imidazole derivatives can act as a general acid or base to donate or accept protons during a chemical reaction , which may contribute to their biological activity.
Biochemical Pathways
It’s worth noting that imidazole derivatives have been found to act against the human pi3kα active site, which is involved in the pi3k/akt signaling pathway . This pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1H-imidazol-2-yl(pyridin-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBSMRSSNMUEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428072 | |
Record name | 1H-imidazol-2-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazole-2-carbonyl)pyridine | |
CAS RN |
890094-97-0 | |
Record name | 1H-imidazol-2-yl(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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